molecular formula C20H16ClFO5 B11161395 methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate CAS No. 842972-58-1

methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11161395
CAS No.: 842972-58-1
M. Wt: 390.8 g/mol
InChI Key: YOXKSMUOXHMXFP-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its complex structure, which includes a benzopyran core substituted with various functional groups such as chloro, fluorophenyl, methoxy, and methyl ester. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester typically involves multi-step organic reactions. The starting materials often include substituted benzopyran derivatives, which undergo various chemical transformations such as halogenation, esterification, and methoxylation. Common reagents used in these reactions include halogenating agents (e.g., thionyl chloride), esterifying agents (e.g., methanol), and methoxylating agents (e.g., sodium methoxide). The reaction conditions may vary depending on the specific synthetic route, but they generally involve controlled temperatures and the use of appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new substituted benzopyran derivatives .

Scientific Research Applications

2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro, fluorophenyl, methoxy, and methyl ester groups contributes to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

842972-58-1

Molecular Formula

C20H16ClFO5

Molecular Weight

390.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H16ClFO5/c1-11-14-7-16(21)18(26-10-12-3-5-13(22)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3

InChI Key

YOXKSMUOXHMXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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